molecular formula C22H18N2O2 B3304303 N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921774-29-0

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B3304303
CAS No.: 921774-29-0
M. Wt: 342.4 g/mol
InChI Key: BTTSWUANSNSSSJ-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an indole ring fused with a biphenyl structure, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid with a biphenyl amine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Another indole derivative with similar structural features.

    2-oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles: Compounds with a similar indole core but different functional groups.

Uniqueness

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of an indole ring and a biphenyl structure. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-24-20-12-11-19(13-18(20)14-21(24)25)23-22(26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTSWUANSNSSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide

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